molecular formula C16H13NO2 B2694079 6-Amino-2-(3-methylphenyl)chromen-4-one CAS No. 923184-83-2

6-Amino-2-(3-methylphenyl)chromen-4-one

Cat. No. B2694079
CAS RN: 923184-83-2
M. Wt: 251.285
InChI Key: PZCDWXANMGPIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Amino-2-(3-methylphenyl)chromen-4-one” is a compound that falls under the category of chromanones . Chromanones are significant structural entities that belong to the class of oxygen-containing heterocycles . They act as a major building block in a large class of medicinal compounds .


Molecular Structure Analysis

The chroman-4-one framework is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .


Chemical Reactions Analysis

A series of 2-Phenyl-4H-chromen-4-one and its derivatives were designed, synthesized, and evaluated for their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .


Physical And Chemical Properties Analysis

The empirical formula of “6-Amino-2-(3-methylphenyl)chromen-4-one” is C9H7NO2 and its molecular weight is 161.16 . It is a solid at 20 degrees Celsius .

Scientific Research Applications

Sequential Colorimetric Recognition

6-Amino-2-(3-methylphenyl)chromen-4-one derivatives have been studied for their use in colorimetric recognition. An asymmetric coumarin-conjugated naphthol group derivative was synthesized and demonstrated selective colorimetric sensing for Cu2+ in aqueous solutions. This compound showed a color change from yellow to orange in the presence of Cu2+ and could detect cyanide ions (Jo et al., 2014).

Synthesis of Diverse Chromene Derivatives

Another application involves the synthesis of various 2-amino-4H-chromene derivatives. These compounds were prepared using a one-pot, three-component reaction, highlighting an environmentally friendly approach to create different chromene derivatives with potential medicinal applications (Dekamin et al., 2013).

Apoptosis Induction in Cancer Research

In cancer research, certain 4-aryl-4H-chromenes, including 6-Amino-2-(3-methylphenyl)chromen-4-one derivatives, have been identified as potent apoptosis inducers. They have shown effectiveness in inducing cell cycle arrest and apoptosis in various human cell lines, suggesting potential as anticancer agents (Kemnitzer et al., 2004).

Study of Zn(II) Complexes

Research has also been conducted on Zn(II) complexes with amino derivatives of chromone. These complexes exhibited interesting spectroscopic properties and potential applications in fluorescence spectroscopy (Kupcewicz et al., 2011).

Environmentally Benign Synthesis Methods

A study described an environmentally benign protocol for synthesizing 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes. This method highlights the significance of sustainable and efficient synthesis techniques for producing medicinally relevant compounds (Pandit et al., 2016).

Mechanism of Action

Chroman-4-one analogs have shown various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in the development of potent drugs for the treatment of various diseases .

properties

IUPAC Name

6-amino-2-(3-methylphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCDWXANMGPIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(3-methylphenyl)chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.